N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds were evaluated for their bioactivities, and most of them displayed moderate acetylcholinesterase inhibitory activities in vitro .
Synthesis Analysis
The synthesis of these compounds involved the design and creation of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by various methods including NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, having shown potential in the development of treatments for CNS disorders. They demonstrate "druglikeness" through successful progression to late-stage clinical trials for CNS disorders. Despite their proven potential, these derivatives are often narrowly viewed as "CNS structures," suggesting an underestimation of their broader therapeutic applicability. The review by Maia et al. (2012) highlights the necessity for diversified research applications beyond CNS-targeted therapeutics, emphasizing the molecular flexibility of N-phenylpiperazine derivatives to yield new classes of hits and prototypes for various therapeutic fields through appropriate substitution patterns. This underscores the potential for pharmacokinetic and pharmacodynamic improvements across multiple therapeutic areas, advocating for a growth in the diversification of applications for this chemical scaffold (Maia, Tesch, & Fraga, 2012).
Heterocyclic N-oxides in Drug Development
Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are highlighted for their significance in organic synthesis, catalysis, and drug applications due to their versatility as synthetic intermediates and biological importance. These compounds have shown potential in forming metal complexes, designing catalysts, asymmetric synthesis, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects. Li et al. (2019) provide an overview of the organic synthesis, medicinal application potential, and the importance of heterocyclic N-oxide derivatives in various domains, suggesting their continued relevance in advanced chemistry and drug development investigations. This review suggests the ongoing utility and interest in these derivatives for generating novel compounds with enhanced activities and minimal toxicity (Li et al., 2019).
Pyrimidines in Anti-inflammatory Research
Rashid et al. (2021) focus on the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. Pyrimidines have been recognized for their diverse pharmacological effects, including anti-inflammatory properties. The review summarizes recent developments in the synthesis of pyrimidines and their attributed anti-inflammatory effects, highlighting their inhibitory actions against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This comprehensive analysis provides insights into the potent anti-inflammatory activities of pyrimidines and outlines research directions for developing new pyrimidine analogs as anti-inflammatory agents with reduced toxicity (Rashid et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQQAGXNUFRECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.